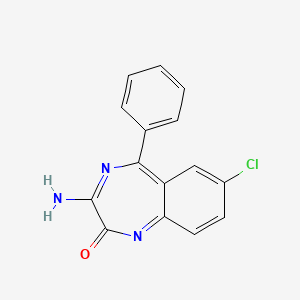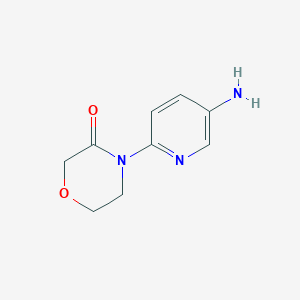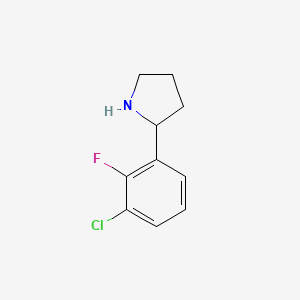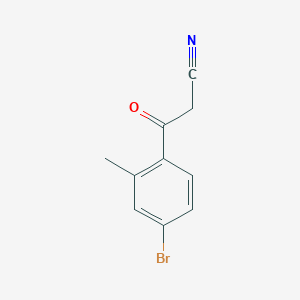![molecular formula C7H13Cl2N3 B12448042 [(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)
[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N32HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethylpyrimidin-2-yl)methanamine dihydrochloride typically involves the reaction of 4,5-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dimethylpyrimidin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,5-Dimethylpyrimidin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride
- 1-(5,6-Dimethylpyrimidin-4-yl)methanamine dihydrochloride
- 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride
Comparison: While these compounds share a similar pyrimidine core structure, the position and nature of the substituents on the pyrimidine ring can significantly influence their chemical properties and biological activities. For example, the presence of methyl groups at different positions can affect the compound’s reactivity, solubility, and interaction with biological targets. 1-(4,5-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(4,5-dimethylpyrimidin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-4-9-7(3-8)10-6(5)2;;/h4H,3,8H2,1-2H3;2*1H |
InChI Key |
YVQUCMBAPLMGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)

![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)


